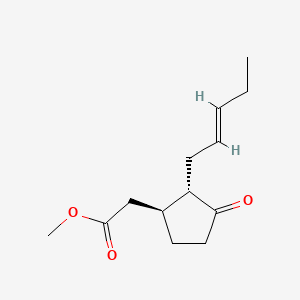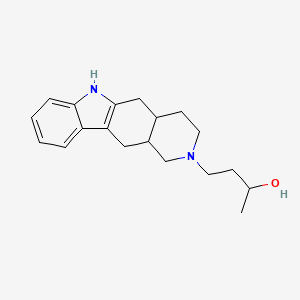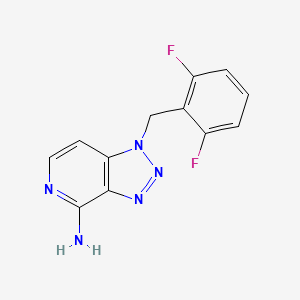
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinecarboxamida, N-((dimetilamino)carbonil)-N-metil-4-(4-metilfenil)- es un compuesto orgánico complejo con una fórmula molecular de C15H22N4O2. Este compuesto se caracteriza por la presencia de un anillo de piperazina, un grupo carboxamida y un grupo dimetilamino carbonilo. Se utiliza a menudo en diversas aplicaciones químicas y farmacéuticas debido a sus propiedades estructurales únicas.
Métodos De Preparación
La síntesis de 1-Piperazinecarboxamida, N-((dimetilamino)carbonil)-N-metil-4-(4-metilfenil)- típicamente implica varios pasos:
Formación del Anillo de Piperazina: El anillo de piperazina se puede sintetizar mediante la reacción de etilendiamina con dihaloalcanos en condiciones básicas.
Introducción del Grupo Carboxamida: El grupo carboxamida se introduce mediante la reacción del derivado de piperazina con un derivado de ácido carboxílico apropiado, como un cloruro de ácido o un anhídrido.
Adición del Grupo Dimetilamino Carbonilo: El grupo dimetilamino carbonilo se agrega mediante la reacción del compuesto intermedio con dimetilamina y una fuente de carbonilo, como fosgeno o un diimidazol de carbonilo.
Acoplamiento Final: El último paso implica el acoplamiento del intermedio con derivados de 4-metilfenilo en condiciones adecuadas para obtener el compuesto deseado.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza, utilizando a menudo catalizadores y condiciones de reacción controladas.
Análisis De Reacciones Químicas
1-Piperazinecarboxamida, N-((dimetilamino)carbonil)-N-metil-4-(4-metilfenil)- experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio u óxido de cromo (VI), lo que lleva a la formación de los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio, lo que resulta en la reducción de los grupos carbonilo a alcoholes.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de piperazina o en el anillo aromático, dependiendo de los reactivos y las condiciones utilizadas. Los reactivos comunes incluyen halógenos, agentes alquilantes y nucleófilos como aminas o tioles.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
1-Piperazinecarboxamida, N-((dimetilamino)carbonil)-N-metil-4-(4-metilfenil)- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos y como reactivo en reacciones químicas.
Biología: Este compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de medicamentos, particularmente en el diseño de nuevos fármacos dirigidos a vías biológicas específicas.
Industria: Se utiliza en la producción de productos químicos especiales y como componente en ciertos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 1-Piperazinecarboxamida, N-((dimetilamino)carbonil)-N-metil-4-(4-metilfenil)- implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
1-Piperazinecarboxamida, N-((dimetilamino)carbonil)-N-metil-4-(4-metilfenil)- se puede comparar con otros compuestos similares, como:
1-Piperazinecarboxamida, N,N-dietil-4-metil-: Este compuesto tiene un anillo de piperazina y un grupo carboxamida similares, pero difiere en los sustituyentes en los átomos de nitrógeno.
1-Piperazinecarboxamida, N-metil-N-((metilamino)carbonil)-4-(4-metilfenil)-: Este compuesto tiene una estructura similar, pero con diferentes sustituyentes en los átomos de nitrógeno.
La singularidad de 1-Piperazinecarboxamida, N-((dimetilamino)carbonil)-N-metil-4-(4-metilfenil)- radica en sus sustituyentes específicos y las propiedades químicas y biológicas resultantes.
Propiedades
Número CAS |
80712-27-2 |
|---|---|
Fórmula molecular |
C16H24N4O2 |
Peso molecular |
304.39 g/mol |
Nombre IUPAC |
N-(dimethylcarbamoyl)-N-methyl-4-(4-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C16H24N4O2/c1-13-5-7-14(8-6-13)19-9-11-20(12-10-19)16(22)18(4)15(21)17(2)3/h5-8H,9-12H2,1-4H3 |
Clave InChI |
CAWWVVVPEJYCLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)N(C)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


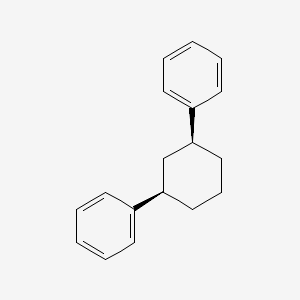

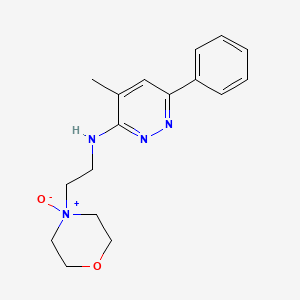
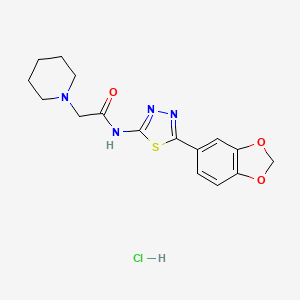

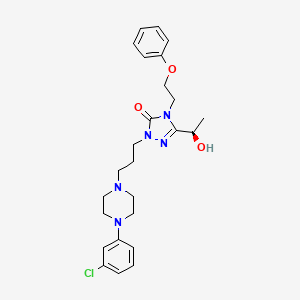
![N,N'-Di-(bis-(2-chloraethyl)-sulfamyl)-hexamethylendiamin [German]](/img/structure/B12751717.png)
